
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Overview
Description
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1005010-02-5 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is C8H11BrN2O . The InChI code is 1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) .Scientific Research Applications
Chemoselective Synthesis Applications
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine plays a crucial role in chemoselective synthesis processes. A study by Aquino et al. (2015) demonstrated its use in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting its versatility in reactions with a wide range of primary amines under environmentally friendly conditions (Aquino et al., 2015).
Catalytic Amination
Ji et al. (2003) utilized 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in catalytic amination processes. This compound, catalyzed by a palladium-Xantphos complex, yielded high chemoselectivity and isolated yields, demonstrating its effectiveness in selective amination (Ji et al., 2003).
Synthesis of Novel Pyridine Derivatives
Ahmad et al. (2017) used this compound in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives. This study emphasized its potential in synthesizing chiral dopants for liquid crystals and its biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Hemilabile Palladium(II) Complexes
Nyamato et al. (2015) explored the use of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in synthesizing potential hemilabile (imino)pyridine palladium(II) complexes. These complexes exhibited high catalytic activities and were explored for their ethylene dimerization catalyst potential (Nyamato et al., 2015).
Schiff Base Synthesis and Inhibitory Study
Dueke-Eze et al. (2011) reported the synthesis of Schiff bases derived from 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. These compounds showed potential in inhibiting bacterial growth, indicating its utility in antimicrobial applications (Dueke-Eze et al., 2011).
properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPICKDQOYKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651976 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005010-02-5 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

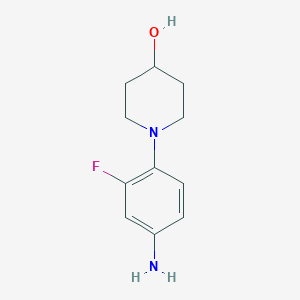

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
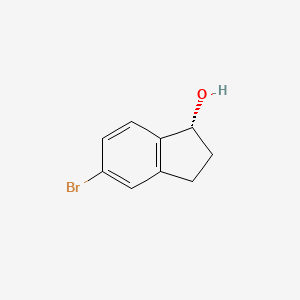
![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)
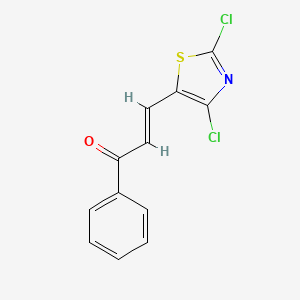
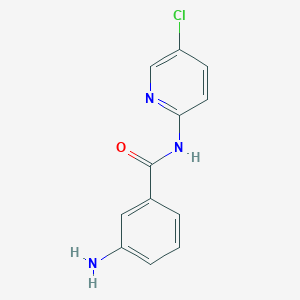
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)


![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)
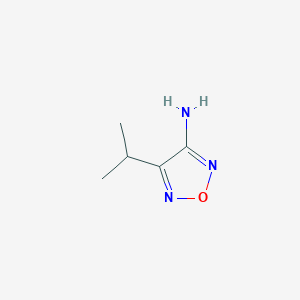

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)